N-phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Overview
Description
N-phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H15N3OS2 and its molecular weight is 341.45. The purity is usually 95%.
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Scientific Research Applications
Glutaminase Inhibition
N-phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide derivatives have been studied for their role as glutaminase inhibitors. These compounds, including bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have shown potential in inhibiting kidney-type glutaminase (GLS). GLS inhibition is of therapeutic interest due to its implication in cancer metabolism, where glutaminase activity supports the proliferative and survival needs of cancer cells. Some analogs have demonstrated similar potency to BPTES with improved drug-like properties, such as better aqueous solubility, and have shown efficacy in attenuating the growth of human lymphoma cells both in vitro and in animal models (Shukla et al., 2012).
Anticancer Activity
This compound and its structural analogs have been synthesized and evaluated for their anticancer activities. These compounds have been tested against various cancer cell lines, with some showing significant cytotoxic effects. For instance, certain derivatives have demonstrated potent anticancer activity against breast cancer cell lines, attributed to their structural and spectral features. Molecular modeling and DFT calculations have supported the understanding of their structural characteristics and anticancer potential (Abu-Melha, 2021).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of this compound derivatives have also been explored. These compounds have been synthesized and tested for their efficacy against various bacterial and fungal strains. Some of the synthesized thiazole compounds containing the mercapto group have shown promising antibacterial and antifungal activities, indicating their potential as therapeutic agents in combating infections (Mahajan et al., 2008).
Synthesis and Characterization
The synthesis and characterization of this compound derivatives involve various chemical reactions and analytical techniques. The structural elucidation of these compounds is crucial for understanding their biological activities and potential applications. Studies have detailed the synthesis routes, spectral data, and chemical reactivity descriptors, providing insights into the chemical nature and potential applications of these compounds in scientific research (Various Authors).
Mechanism of Action
Mode of Action
It is known that thiadiazole derivatives have the ability to disrupt processes related to dna replication . This allows them to inhibit replication of both bacterial and cancer cells .
Biochemical Pathways
It is known that nitrile functionalities, which are present in this compound, have been utilized as versatile intermediates in organic synthesis and they can be readily converted to various other important functional groups .
Result of Action
It is known that thiadiazole derivatives tend to show significant therapeutic potential .
Properties
IUPAC Name |
2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-12-7-5-6-10-14(12)16-19-17(23-20-16)22-11-15(21)18-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIWOPMMMAYCFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.